1-[(2R,3S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
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Overview
Description
1-[(2R,3S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is a complex organic compound belonging to the class of pyrimidine nucleosides. This compound is characterized by its unique structure, which includes a pyrimidine base attached to a ribosyl moiety. It is known for its significant role in various biochemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R,3S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Ribosyl Moiety:
Pyrimidine Base Attachment: The protected ribosyl moiety is then coupled with a pyrimidine base under specific conditions to form the nucleoside.
Deprotection: The final step involves the removal of protecting groups to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions: 1-[(2R,3S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups.
Scientific Research Applications
1-[(2R,3S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Plays a role in studying nucleoside analogs and their interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
Mechanism of Action
The mechanism of action of 1-[(2R,3S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its incorporation into biological systems where it interacts with specific molecular targets. The compound can be incorporated into DNA or RNA, leading to the inhibition of nucleic acid synthesis. This action can result in the termination of cell proliferation, making it useful in antiviral and anticancer therapies.
Comparison with Similar Compounds
Uridine: A pyrimidine nucleoside with a similar structure but different functional groups.
Cytidine: Another nucleoside with a similar ribosyl moiety but different base.
Thymidine: A nucleoside with a similar structure but different methylation pattern.
Uniqueness: 1-[(2R,3S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is unique due to its specific functional groups and stereochemistry, which confer distinct biochemical properties and potential therapeutic applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H15N3O5 |
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Molecular Weight |
257.24 g/mol |
IUPAC Name |
1-[(2R,3S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H15N3O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3,11H2,1H3,(H,12,16,17)/t5-,6+,7?,9-/m1/s1 |
InChI Key |
VGYZEXPNNAEQKL-WJZMDOFJSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)N |
Origin of Product |
United States |
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